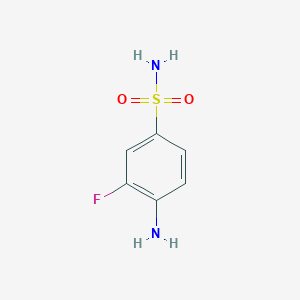

4-氨基-N-(2-甲氧基乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various benzamide derivatives has been explored in the provided papers. For instance, a series of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives were synthesized as a structural modification of metoclopramide, with one derivative showing promising gastrointestinal prokinetic and antiemetic activities . Another study focused on the synthesis of optical isomers of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, with the (2S,4S) isomer demonstrating the most potent affinity for 5-HT4 receptors . Additionally, an improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide was researched, yielding a high product yield under mild conditions .

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been characterized using various techniques. Two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were identified and characterized using X-ray powder diffractometry, thermal analysis, and spectroscopy, revealing different stability profiles for the alpha and beta forms . The structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and density functional theory (DFT) calculations, showing good agreement between experimental and theoretical data . The crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was also determined, highlighting a strong intramolecular hydrogen bond .

Chemical Reactions Analysis

The electrochemical oxidation of amino-substituted benzamide derivatives was studied to understand their antioxidant activity. The primary amino group was identified as the main electroactive center, undergoing a pH-dependent oxidation process. The study proposed reaction mechanisms and ranked the antioxidant activity of the derivatives based on their oxidation potentials .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives have been extensively characterized. The polymorphs of TKS159 displayed distinct thermal behaviors, with form beta showing a phase transition before fusion, while form alpha exhibited only a fusion peak . The antioxidant properties of a novel benzamide derivative were determined using DPPH free radical scavenging tests, indicating its potential as an antioxidant agent . The electrochemical study provided insights into the redox properties of amino-substituted benzamides, which are relevant to their antioxidant capabilities .

科学研究应用

化学化合物中的多态性:Yanagi 等人(2000 年)研究了类似化合物 4-氨基-5-氯-2-甲氧基-N-[(2S,4S)-1-乙基-2-羟甲基-4-吡咯烷基]苯甲酰胺(TKS159)中的多态性。他们制备了两种多态形式,并使用 X 射线粉末衍射、热分析和光谱对其进行了表征,展示了多态性在化学化合物中的重要性 (Yanagi 等人,2000 年)。

电化学氧化和抗氧化活性:Jovanović 等人(2020 年)研究了氨基取代苯甲酰胺衍生物(包括 N-(4-氨基苯基)-2-甲氧基苯甲酰胺)的电化学氧化。他们发现这些化合物可以通过清除自由基来作为抗氧化剂,从而深入了解了抗氧化剂的自由基清除活性 (Jovanović 等人,2020 年)。

抗菌和抗氧化活性:Yang 等人(2015 年)从内生链霉菌中分离出一种新的苯甲酰胺化合物,并研究了其抗菌和抗氧化活性。这项研究突出了苯甲酰胺衍生物在开发新的抗菌和抗氧化剂方面的潜力 (Yang 等人,2015 年)。

苯甲酰胺衍生物的设计和合成:Sonda 等人(2003 年、2004 年)设计并合成了一系列 4-氨基-5-氯-2-甲氧基-N-(哌啶-4-基甲基)苯甲酰胺衍生物,具有潜在的血清素 4 受体激动剂活性。这些化合物的胃肠道动力作用得到了评估,展示了苯甲酰胺衍生物在药物开发中的作用 (Sonda 等人,2003 年);(Sonda 等人,2004 年)。

用于黑色素瘤成像的放射性碘化苯甲酰胺衍生物:Eisenhut 等人(2000 年)研究了用于黑色素瘤成像的放射性碘化 N-(二烷基氨基烷基)苯甲酰胺,表明这些化合物在黑色素瘤中显示出高摄取率,并具有改善黑色素瘤成像的潜力 (Eisenhut 等人,2000 年)。

苯甲酰胺中的相互作用:Verevkin 等人(2016 年)对苯甲酰胺化合物中取代基之间的相互作用进行了研究。他们使用高级量子化学方法评估了具有各种取代基的苯甲酰胺中的相互作用,这对于理解这些化合物的性质至关重要 (Verevkin 等人,2016 年)。

氨基苯酚的化学选择性 N-苯甲酰化:Singh 等人(2017 年)描述了使用苯甲酰异硫氰酸酯对氨基苯酚进行 N-苯甲酰化。他们探索了 N-(2-羟基苯基)苯甲酰胺的形成,证明了化学选择性在合成具有生物学意义的化合物中的重要性 (Singh 等人,2017 年)。

安全和危害

属性

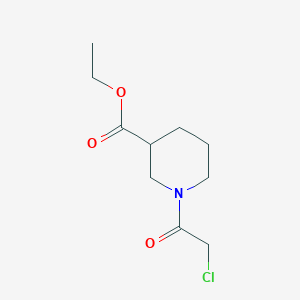

IUPAC Name |

4-amino-N-(2-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLTXNUHPJFIJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405779 |

Source

|

| Record name | 4-amino-N-(2-methoxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(2-methoxyethyl)benzamide | |

CAS RN |

95086-97-8 |

Source

|

| Record name | 4-amino-N-(2-methoxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。